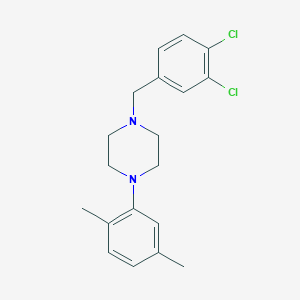![molecular formula C16H18N2O3S B5878711 N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B5878711.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMSB is a small molecule inhibitor that has been shown to have promising anticancer properties.
Mécanisme D'action
The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that has been implicated in cell proliferation, apoptosis, and angiogenesis. Inhibition of CK2 by N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide may lead to the inhibition of these processes, resulting in the anticancer and anti-inflammatory effects observed.
Biochemical and Physiological Effects
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been found to inhibit the activity of the enzyme carbonic anhydrase IX. Carbonic anhydrase IX is overexpressed in various cancers and is involved in tumor growth and metastasis. Inhibition of carbonic anhydrase IX by N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide may contribute to its anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide in lab experiments is its high purity and good yield. This allows for accurate and reproducible results. However, one limitation of using N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide is its limited solubility in water. This can make it difficult to use in certain experiments, such as those involving cell culture.
Orientations Futures
There are several future directions for research on N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide. One area of interest is the development of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide derivatives with improved solubility and potency. Another area of interest is the investigation of the potential use of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide and its effects on different cancer cell lines.
Méthodes De Synthèse
The synthesis of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide involves the reaction of 4-aminobenzenesulfonamide with 3-methylbenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide. This method has been optimized to yield high purity N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide with a good yield.
Applications De Recherche Scientifique
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis in cancer cells. In addition to its anticancer properties, N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Propriétés
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-5-4-6-13(11-12)16(19)17-14-7-9-15(10-8-14)22(20,21)18(2)3/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJZJJZHWSZCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylsulfamoyl)phenyl]-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[4-(4-morpholinyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5878630.png)
![1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5878642.png)
![N-[2-(4-morpholinyl)-5-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5878645.png)
![3,3'-[5-(4-methoxyphenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5878648.png)

![3,4-dimethoxy-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5878660.png)
![3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5878675.png)
![4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5878680.png)
![ethyl 2-[(2-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5878684.png)

![N-benzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5878700.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5878738.png)